molecular formula C10H4F4O B12077945 1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one

1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one

Cat. No.: B12077945
M. Wt: 216.13 g/mol
InChI Key: UVFOCVIVNKMTMO-UHFFFAOYSA-N
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Description

1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one is a chemical compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, along with a prop-2-yn-1-one moiety

Preparation Methods

The synthesis of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one typically involves the following steps:

Chemical Reactions Analysis

1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one can be compared with other similar compounds:

Biological Activity

1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one, with the CAS number 1593057-57-8, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of this compound is C10H4F4OC_{10}H_4F_4O, with a molecular weight of 216.13 g/mol. The presence of fluorine atoms in its structure enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications .

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activities of this compound have been explored in several studies.

Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of related compounds showed that those with trifluoromethyl substitutions exhibited significant inhibition of inflammatory markers. For example, compounds similar to this compound demonstrated up to 93.80% inhibition in edema compared to standard drugs like diclofenac sodium .

Table 1: Comparative Anti-inflammatory Activity

Compound% Inhibition at 1 mMReference
This compoundTBDTBD
Diclofenac Sodium90.21%
Other Related CompoundsUp to 98.16%

Analgesic Properties

The analgesic properties of fluorinated compounds have also been documented, with some derivatives showing potent effects comparable to established analgesics. Research has indicated that certain derivatives can significantly reduce pain responses in animal models .

Anticancer Potential

Emerging studies have suggested that compounds with similar structural motifs may possess anticancer activity. For instance, the trifluoromethyl group has been associated with increased potency against various cancer cell lines due to enhanced interaction with biological targets involved in cell proliferation and apoptosis .

Case Studies

Several case studies highlight the biological relevance of fluorinated phenyl derivatives:

  • Study on Inflammation : A study evaluated the efficacy of various trifluoromethyl-substituted phenyl compounds in acute inflammatory models, showing that those with the propynone structure exhibited significant reductions in inflammatory cytokines such as TNF-alpha .
  • Anticancer Activity : Another research effort focused on the anticancer effects of related compounds against breast cancer cell lines, revealing that certain derivatives inhibited cell growth effectively through apoptosis induction mechanisms .

Properties

Molecular Formula

C10H4F4O

Molecular Weight

216.13 g/mol

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one

InChI

InChI=1S/C10H4F4O/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h1,3-5H

InChI Key

UVFOCVIVNKMTMO-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1=CC(=C(C=C1)F)C(F)(F)F

Origin of Product

United States

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